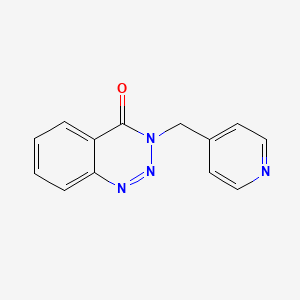
3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one is a heterocyclic compound that features a benzotriazinone core with a pyridinylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one typically involves the reaction of 4-chloromethylpyridine with 1,2,3-benzotriazin-4-one under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzotriazinone ring or the pyridinylmethyl substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the benzotriazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
科学的研究の応用
3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its efficacy as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes critical for the survival of pathogens or cancer cells.
類似化合物との比較
Similar Compounds
3-(Pyridin-4-yl)-1,2,3-benzotriazin-4-one: Lacks the methyl group on the pyridine ring.
3-(Pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one: The pyridine substituent is at the 3-position instead of the 4-position.
3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-2-one: The position of the carbonyl group is different.
Uniqueness
3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridinylmethyl group at the 4-position of the benzotriazinone ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and other applications.
特性
IUPAC Name |
3-(pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13-11-3-1-2-4-12(11)15-16-17(13)9-10-5-7-14-8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAXRACSUITJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

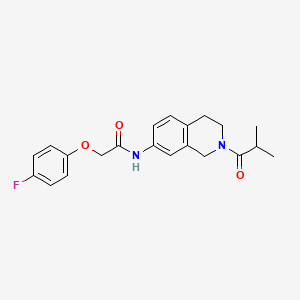
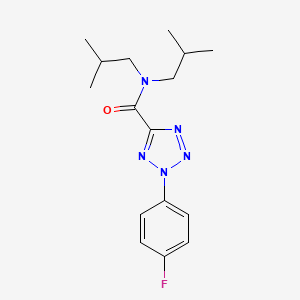

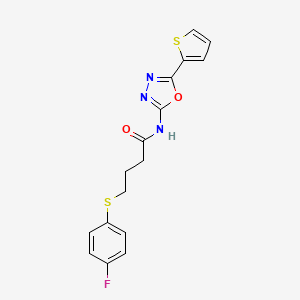
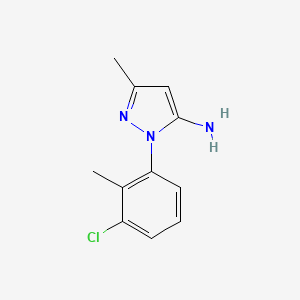

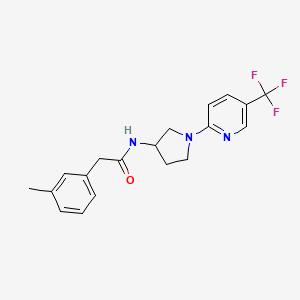
![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)
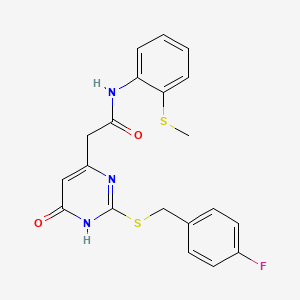
![N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2857230.png)
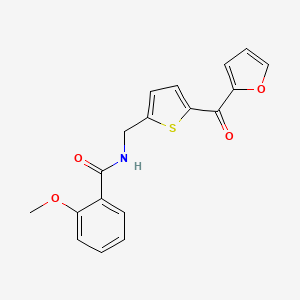
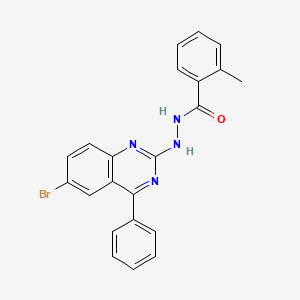
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857235.png)
